molecular formula C7H13NO3 B13473798 rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate

rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B13473798
M. Wt: 159.18 g/mol
InChI Key: WIXRZITYGAWLFX-WDSKDSINSA-N
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Description

Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an aminomethyl group and a carboxylate ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.

    Introduction of the Aminomethyl Group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the ester group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: A non-racemic version of the compound with similar properties.

    Ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

    (3R,5R)-5-(aminomethyl)oxolane-3-carboxylic acid: The corresponding carboxylic acid derivative.

Uniqueness

Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of both an aminomethyl group and a carboxylate ester provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S,5S)-5-(aminomethyl)oxolane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1

InChI Key

WIXRZITYGAWLFX-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](OC1)CN

Canonical SMILES

COC(=O)C1CC(OC1)CN

Origin of Product

United States

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